N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide
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Overview
Description
N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide is a compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide typically involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, thereby exerting neuroprotective effects. Additionally, it can modulate the activity of neurotransmitter systems, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- N-[(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin)-7-yl]propanamide
Uniqueness
N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown a broader range of applications in medicinal chemistry and has demonstrated unique neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(16)14-11-7-6-10-5-4-8-15(2)12(10)9-11/h3,6-7,9H,1,4-5,8H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSWPHKHDAWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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